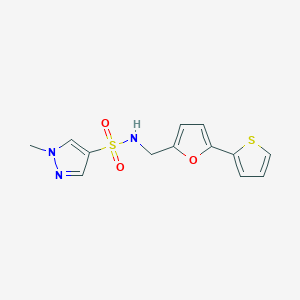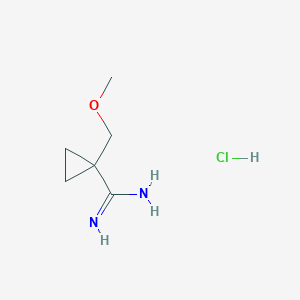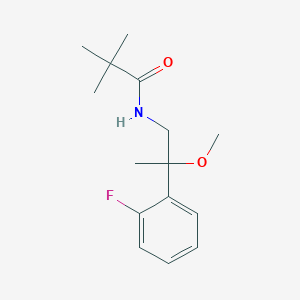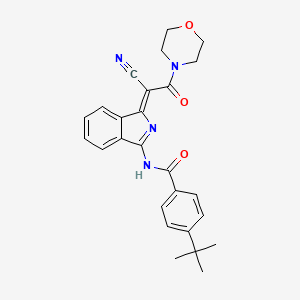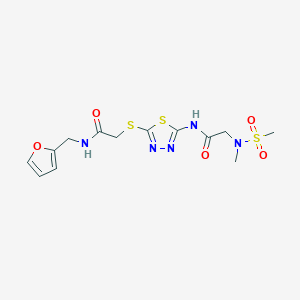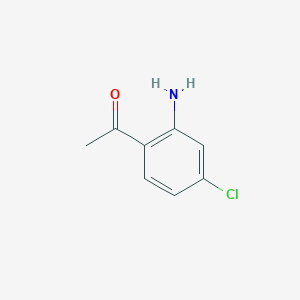![molecular formula C10H18ClNO3 B2876050 1-Oxa-9-azaspiro[5.5]undecane-2-carboxylic acid;hydrochloride CAS No. 2416236-56-9](/img/structure/B2876050.png)
1-Oxa-9-azaspiro[5.5]undecane-2-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxa-9-azaspiro[5.5]undecane-2-carboxylic acid;hydrochloride is a chemical compound with significant potential in scientific research and industrial applications. This compound belongs to the spirocyclic class of compounds, characterized by a unique fused ring structure. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-9-azaspiro[5.5]undecane-2-carboxylic acid;hydrochloride typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of a suitable precursor, followed by functional group modifications to introduce the carboxylic acid and hydrochloride groups. Reaction conditions such as temperature, solvent choice, and catalysts are carefully optimized to achieve high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale synthesis using reactors designed for efficient mixing and heat transfer. Continuous flow chemistry techniques can be employed to enhance production efficiency and ensure consistent quality. Purification steps, such as recrystallization or chromatography, are implemented to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Oxa-9-azaspiro[5.5]undecane-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound's structure and introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or amines, under appropriate conditions.
Major Products Formed: The reactions involving this compound can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs. These products are valuable intermediates for further chemical transformations and applications.
Aplicaciones Científicas De Investigación
1-Oxa-9-azaspiro[5.5]undecane-2-carboxylic acid;hydrochloride has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: It has shown potential in the treatment of diseases such as tuberculosis, where it acts as an inhibitor of specific bacterial proteins.
Industry: Its unique chemical properties make it suitable for use in various industrial processes, including the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which 1-Oxa-9-azaspiro[5.5]undecane-2-carboxylic acid;hydrochloride exerts its effects involves interactions with specific molecular targets. In the case of tuberculosis treatment, the compound inhibits the MmpL3 protein of Mycobacterium tuberculosis, disrupting the bacterial cell membrane and leading to cell death. The precise molecular pathways and targets may vary depending on the specific application and context.
Comparación Con Compuestos Similares
1-Oxa-9-azaspiro[5.5]undecane-2-carboxylic acid;hydrochloride is unique due to its spirocyclic structure and functional groups. Similar compounds include other spirocyclic derivatives and related carboxylic acids. These compounds share structural similarities but may differ in their biological activity and applications. The uniqueness of this compound lies in its specific interactions with molecular targets and its potential for diverse applications.
Propiedades
IUPAC Name |
1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c12-9(13)8-2-1-3-10(14-8)4-6-11-7-5-10;/h8,11H,1-7H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYMVJKUCFLGMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC2(C1)CCNCC2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
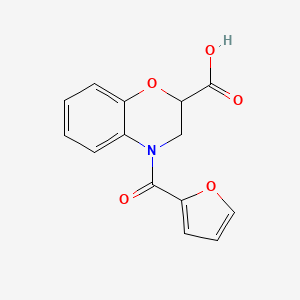
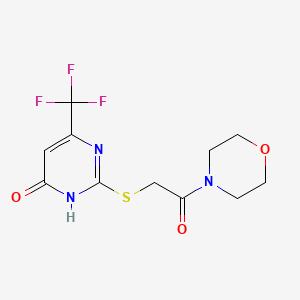
![N-[(4-Cyclopropyl-2-methylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2875970.png)
![Ethyl 2-((1,4-dioxaspiro[4.4]nonan-2-ylmethyl)amino)-2-oxoacetate](/img/structure/B2875972.png)

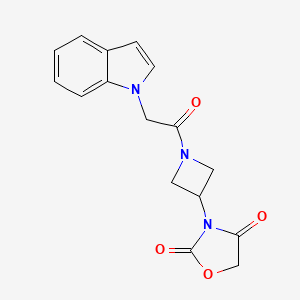
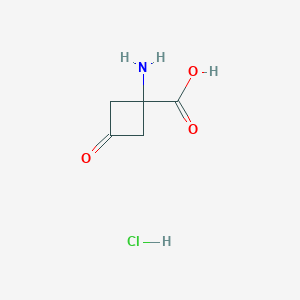
![7-[(2-chlorophenyl)methyl]-1-(2-methoxyethyl)-3,4,9-trimethyl-5,7,9-trihydro-4 H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/new.no-structure.jpg)
